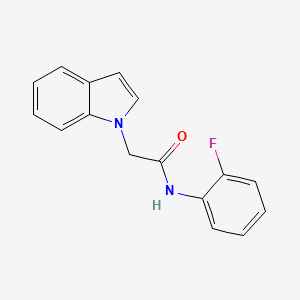

N-(2-fluorophenyl)-2-(1H-indol-1-yl)acetamide

Description

N-(2-Fluorophenyl)-2-(1H-indol-1-yl)acetamide is a fluorinated indole-acetamide derivative characterized by a 2-fluorophenyl group linked via an acetamide bridge to the 1-position of the indole scaffold. Indole-acetamide derivatives are pivotal in drug discovery due to their bioactivity, including anticancer, anti-inflammatory, and enzyme-inhibitory properties . The 2-fluorophenyl substituent enhances metabolic stability and binding affinity in medicinal compounds, as fluorine’s electronegativity modulates electronic and steric interactions with biological targets .

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c17-13-6-2-3-7-14(13)18-16(20)11-19-10-9-12-5-1-4-8-15(12)19/h1-10H,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYWTGOZQPBWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(2-fluorophenyl)-2-(1H-indol-1-yl)acetamide, highlighting structural variations, synthetic routes, and bioactivities:

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: The 2-fluorophenyl group in this compound analogs enhances metabolic stability compared to non-fluorinated counterparts (e.g., (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide) . Trifluoromethyl and sulfonyl groups (e.g., in compound 41 ) improve target selectivity, particularly in enzyme inhibition, but may reduce solubility.

Synthetic Accessibility: Amide coupling (e.g., via EDC/DMAP or TFAA-mediated reactions) is a common strategy for indole-acetamide synthesis . Chiral analogs require resolution techniques, as seen in (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide, which employs non-racemic synthesis for enantiopure intermediates .

Biological Performance: Cytotoxic Activity: Indole-3-yl derivatives (e.g., N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide) show moderate to potent cytotoxicity against cancer cells (IC50: 10–50 μM) .

Critical Discussion of Structural and Functional Divergence

- Indole Positional Isomerism : Shifting the indole’s substituent from the 1-position (target compound) to the 3-position (e.g., N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide ) alters π-π stacking interactions with biological targets, impacting potency .

- Fluorine’s Role : The 2-fluorophenyl group in the target compound likely improves blood-brain barrier penetration compared to 4-fluorophenyl analogs (e.g., 37 ), as ortho-substitution reduces steric hindrance in hydrophobic pockets.

- Chirality : Racemic mixtures (e.g., in (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide ) show reduced efficacy compared to enantiopure forms, underscoring the need for asymmetric synthesis in optimizing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.